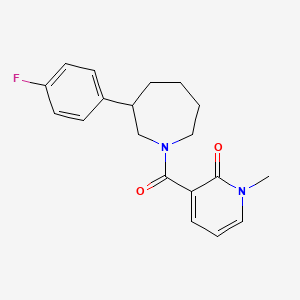![molecular formula C16H13Cl2N5OS B2864160 2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-43-7](/img/structure/B2864160.png)
2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique molecular structure. This compound is part of the triazole family, which are known for their diverse biological and chemical properties. The presence of chlorophenyl groups and a sulfanylacetohydrazide moiety makes it particularly interesting for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the formation of the bis(4-chlorophenyl) moiety. This can be achieved through a reaction between 4-chlorophenyl hydrazine and a suitable diazonium salt under acidic conditions. The resulting intermediate is then reacted with sulfur-containing reagents to introduce the sulfanyl group. Finally, the acetohydrazide moiety is added through a condensation reaction with acetic acid hydrazide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, would be crucial to obtain the final product in high purity.
化学反应分析
Types of Reactions
2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : The triazole ring can be reduced under specific conditions.
Substitution: : The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced triazole derivatives.
Substitution: : Substituted phenyl derivatives.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.
Medicine: : It may serve as a lead compound for drug development, particularly in the design of new drugs targeting specific diseases.
Industry: : Its unique properties can be harnessed in the development of new materials or chemical processes.
作用机制
The mechanism by which 2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
相似化合物的比较
When compared to other similar compounds, 2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups. Similar compounds might include other triazoles or sulfanylacetohydrazides, but the presence of the bis(4-chlorophenyl) moiety adds a distinct chemical and biological profile.
List of Similar Compounds
4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazole
2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}benzamide
属性
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-11-3-1-10(2-4-11)15-21-22-16(25-9-14(24)20-19)23(15)13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTAWRXJZIKEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
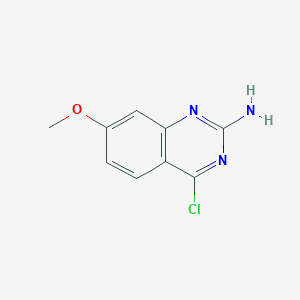
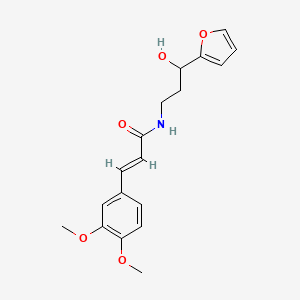
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)
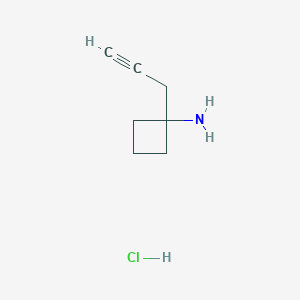
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/new.no-structure.jpg)
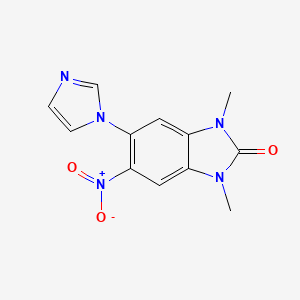
![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)
![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B2864090.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2864092.png)

![(3R)-N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B2864095.png)
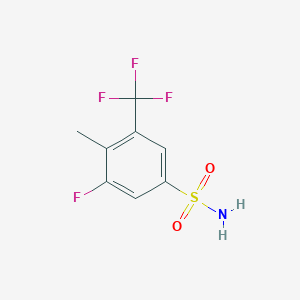
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2864097.png)
